molecular formula C25H21N B14283479 N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine CAS No. 131783-25-0

N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine

Cat. No.: B14283479
CAS No.: 131783-25-0
M. Wt: 335.4 g/mol
InChI Key: JEDXPDMDDZJDAU-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine is a compound that belongs to the class of organic molecules known as triarylamines. These compounds are characterized by the presence of three aryl groups attached to a nitrogen atom. This particular compound is known for its use in organic electronics, particularly in the development of hole transport materials for organic light-emitting diodes (OLEDs) and perovskite solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine typically involves the reaction of 4-bromo-N-(4-methylphenyl)aniline with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine involves its ability to transport holes in organic electronic devices. The compound’s molecular structure allows it to facilitate the movement of positive charges (holes) through the material, improving the efficiency of devices like OLEDs and solar cells. The molecular targets include the active layers of these devices, where the compound interacts with other materials to enhance charge transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine is unique due to its specific molecular structure, which provides optimal hole transport properties. This makes it particularly effective in enhancing the performance of OLEDs and perovskite solar cells compared to other similar compounds .

Properties

CAS No.

131783-25-0

Molecular Formula

C25H21N

Molecular Weight

335.4 g/mol

IUPAC Name

4-methyl-N-phenyl-N-(4-phenylphenyl)aniline

InChI

InChI=1S/C25H21N/c1-20-12-16-24(17-13-20)26(23-10-6-3-7-11-23)25-18-14-22(15-19-25)21-8-4-2-5-9-21/h2-19H,1H3

InChI Key

JEDXPDMDDZJDAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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